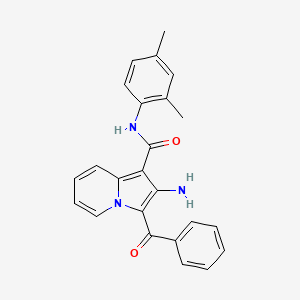

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

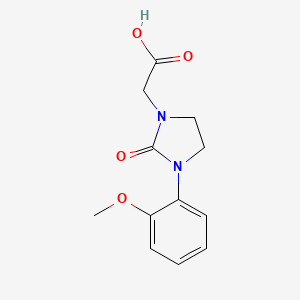

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide is a chemical compound with the molecular formula C24H21N3O2 . It is not intended for human or veterinary use and is primarily used for research purposes.

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide are not fully detailed in the search results. Typically, properties such as solubility, melting point, boiling point, and spectral data are used to characterize a compound .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthetic Routes and Transformations

Research has focused on the synthesis of indolizine derivatives, including methods that involve the transformation of related compounds. For instance, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates highlights a method for preparing indole derivatives, which could potentially be applied to or adapted for synthesizing the compound of interest (Cucek & Verček, 2008). Additionally, a novel one-pot domino reaction has been developed for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, demonstrating innovative approaches to indolizine synthesis that may be relevant (Ziyaadini et al., 2011).

Biological Activities

Antibacterial and Anticancer Potential

Derivatives similar to the specified compound have been investigated for their antibacterial and anticancer activities. For example, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria, indicating the potential biological relevance of benzoyl-containing compounds (Bildirici et al., 2007). Moreover, a study on the synthesis, docking, and biological evaluation of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives revealed significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity, highlighting the therapeutic potential of indolizine derivatives (Mahanthesha et al., 2022).

Novel Synthetic Methods

Innovative Synthetic Approaches

Research into the synthesis of indolizine derivatives has also uncovered new synthetic routes. For instance, the base- and catalyst-free photochemical synthesis of a crystallochromic indolizine dye presents an alternative method that could potentially be adapted for creating compounds similar to 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide, offering insights into versatile synthetic strategies (Dohmen et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-15-11-12-18(16(2)14-15)26-24(29)20-19-10-6-7-13-27(19)22(21(20)25)23(28)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWBNXQYGGHVDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2987521.png)

![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)

![[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2987525.png)

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)